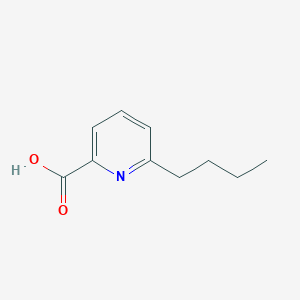

6-n-Butyl-2-pyridinecarboxylic acid

Descripción

6-n-Butyl-2-pyridinecarboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and an n-butyl alkyl chain at position 5. Pyridinecarboxylic acids are versatile compounds in organic synthesis, coordination chemistry, and pharmaceutical research due to their ability to act as ligands or intermediates.

Propiedades

Fórmula molecular |

C10H13NO2 |

|---|---|

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

6-butylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-3-5-8-6-4-7-9(11-8)10(12)13/h4,6-7H,2-3,5H2,1H3,(H,12,13) |

Clave InChI |

UOPAAWLTEKWBNC-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC(=CC=C1)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 6-n-Butyl-2-pyridinecarboxylic acid can be contextualized by comparing it to related pyridinecarboxylic acid derivatives. Key differences arise from substituent type, chain length, and functional group modifications.

Substituent Effects: Alkyl Chain Length and Functional Groups

6-Methyl-2-pyridinecarboxaldehyde (CAS#: N/A) :

This compound replaces the carboxylic acid with an aldehyde group and features a methyl substituent at position 6. The shorter methyl chain reduces lipophilicity compared to n-butyl, while the aldehyde group enables condensation reactions (e.g., Schiff base formation). Such reactivity contrasts with the carboxylic acid’s capacity for salt formation or hydrogen bonding .6-Hydrazinenicotinic Acid :

Synthesized via hydrazine substitution at position 6 (), this derivative retains the carboxylic acid group but introduces a nucleophilic hydrazine moiety. The hydrazine group facilitates conjugation with carbonyl compounds, making it valuable for synthesizing hydrazides or heterocycles. In contrast, the n-butyl group in 6-n-Butyl-2-pyridinecarboxylic acid is chemically inert, prioritizing hydrophobic interactions over reactivity .- The n-butyl group in the target compound, however, favors steric bulk and nonpolar interactions, which may optimize its performance in hydrophobic environments (e.g., lipid bilayer penetration) .

Physicochemical Properties

The table below summarizes inferred or literature-supported properties of selected analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.